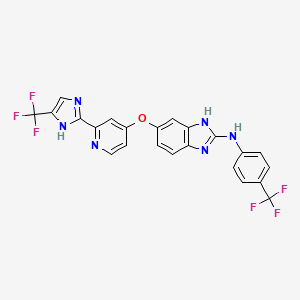![molecular formula C27H39Cl5N8O4 B1149965 methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBB1007 (hydrochloride) is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1). It has an IC50 value of 5.27 μM for human LSD1 (hLSD1) . This compound is primarily used in scientific research to study the role of LSD1 in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
CBB1007 (hydrochloride) is synthesized through a multi-step process involving the amidation of specific benzoyl and piperazine derivatives. The key steps include:
Amidation: The reaction of 4-carbamimidoylbenzoyl chloride with piperazine to form an intermediate.
Esterification: The intermediate is then esterified with methyl 3-hydroxybenzoate.
Hydrochloride Formation: The final product is obtained by treating the esterified compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
The industrial production of CBB1007 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
CBB1007 (hydrochloride) primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Major Products
Substitution Reactions: Yield various substituted derivatives of CBB1007.
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Scientific Research Applications
CBB1007 (hydrochloride) has a wide range of applications in scientific research:
Epigenetics: Used to study the role of LSD1 in histone demethylation and gene expression regulation.
Cancer Research: Investigated for its potential to selectively target cancer cells with pluripotent stem cell properties.
Neuroscience: Explored for its effects on neural differentiation and function.
Drug Development: Serves as a lead compound for developing new LSD1 inhibitors with therapeutic potential.
Mechanism of Action
CBB1007 (hydrochloride) exerts its effects by inhibiting LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4). This inhibition leads to an increase in the levels of H3K4me2 and H3K4me, which are associated with active gene transcription. The compound selectively targets LSD1 without affecting other histone demethylases such as LSD2 and JARID1A . This selective inhibition results in the activation of epigenetically suppressed genes and the arrest of pluripotent tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
GSK-LSD1: Another selective LSD1 inhibitor with a different chemical structure.
ORY-1001: A potent LSD1 inhibitor used in clinical trials for cancer treatment.
SP2509: An LSD1 inhibitor with a distinct mechanism of action compared to CBB1007.
Uniqueness
CBB1007 (hydrochloride) is unique due to its high selectivity for LSD1 and its ability to permeate cells effectively. This makes it a valuable tool for studying the specific role of LSD1 in various biological processes without off-target effects .
Properties
Molecular Formula |
C27H39Cl5N8O4 |
|---|---|
Molecular Weight |
716.9 g/mol |
IUPAC Name |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride |
InChI |
InChI=1S/C27H34N8O4.5ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);5*1H |
InChI Key |
FBXRLNJMTYEDJA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





